molecular formula C11H20N2O B3154164 N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide CAS No. 772338-32-6

N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide

Cat. No.: B3154164
CAS No.: 772338-32-6
M. Wt: 196.29 g/mol
InChI Key: HYQQOCQAGXLNRY-UHFFFAOYSA-N
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Description

“N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide” is a chemical compound with the CAS Number: 772338-32-6 . It has a molecular weight of 196.29 and its IUPAC name is N-(4-piperidinylmethyl)cyclobutanecarboxamide .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, has been a subject of interest in the field of organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H20N2O/c14-11(10-2-1-3-10)13-8-9-4-6-12-7-5-9/h9-10,12H,1-8H2,(H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 196.29 and is stored at a temperature of 28 C .

Future Directions

Piperidine derivatives, including “N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide”, continue to be a significant area of research in the pharmaceutical industry . Future directions may include the development of fast and cost-effective methods for the synthesis of substituted piperidines, as well as further exploration of their pharmacological applications .

Biochemical Analysis

Biochemical Properties

N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hypoxia-inducible factor 1 (HIF-1) pathways, which are crucial in cellular responses to low oxygen levels . The compound’s interaction with HIF-1α and HIF-1β subunits influences the expression of target genes involved in glycolysis and apoptosis . Additionally, this compound has been found to inhibit certain protein kinases, thereby affecting cell cycle regulation and apoptosis .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it has been observed to induce the expression of HIF-1α protein and downstream target genes such as p21, which promotes cell cycle arrest and apoptosis . This compound also affects cellular metabolism by upregulating glycolytic enzymes, thereby enhancing glycolysis in hypoxic conditions .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s binding to HIF-1α results in the dissociation of c-Myc, a protein that blocks the p21 promoter, thereby promoting p21 expression and subsequent apoptosis . Additionally, phosphorylated HIF-1α interacts with p53, further enhancing p53-mediated apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as promoting apoptosis in cancer cells . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been found to enhance glycolysis by upregulating glycolytic enzymes in hypoxic conditions . This interaction with metabolic pathways contributes to its overall biological activity and effects on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions influence the compound’s effectiveness and its ability to reach its intended sites of action .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biological effects .

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(10-2-1-3-10)13-8-9-4-6-12-7-5-9/h9-10,12H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQQOCQAGXLNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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